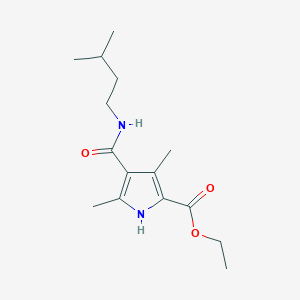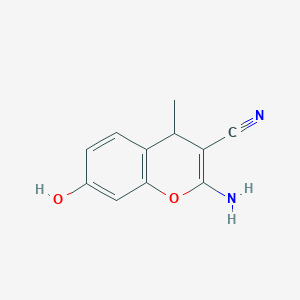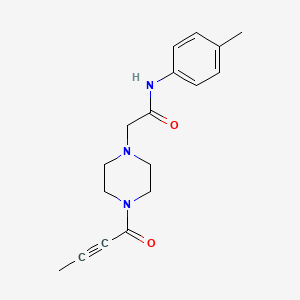
9-(piperidin-1-ylacetyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(piperidin-1-ylacetyl)-9H-carbazole: piperidinylacetylated carbazole , belongs to the class of heterocyclic compounds. Its chemical structure consists of a carbazole core with a piperidinylacetyl substituent at one of the nitrogen atoms (Fig. 1). The piperidine moiety imparts unique properties to this compound, making it intriguing for various scientific applications .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 9-(piperidin-1-ylacetyl)-9H-carbazole. One common approach involves the acylation of carbazole with piperidin-1-ylacetic acid or its derivatives. The reaction typically occurs under mild conditions, yielding the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers have optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: 9-(piperidin-1-ylacetyl)-9H-carbazole can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the carbonyl group in the piperidinylacetyl moiety may yield secondary amines.
Substitution: The piperidine ring can undergo substitution reactions, allowing for further functionalization.
Acylating Agents: Piperidin-1-ylacetic acid derivatives.
Catalysts: Lewis acids or transition metal complexes.
Solvents: Common organic solvents (e.g., dichloromethane, ethanol).
Major Products:: The major products depend on the specific synthetic pathway and reaction conditions. These may include mono- or di-substituted derivatives of this compound.
Scientific Research Applications
Chemistry::
Organic Synthesis: The compound serves as a versatile building block for designing novel molecules.
Materials Science: Its unique structure makes it valuable for developing functional materials.
Anticancer: Research suggests potential anticancer activity due to its structural features.
Anti-inflammatory: The compound may modulate inflammatory pathways.
Neuroscience: Investigations explore its effects on neuronal function.
Pharmaceuticals: 9-(piperidin-1-ylacetyl)-9H-carbazole derivatives could lead to new drug candidates.
Agrochemicals: Its properties may find applications in crop protection.
Mechanism of Action
The exact mechanism by which 9-(piperidin-1-ylacetyl)-9H-carbazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound shares some features with other carbazoles and piperidine derivatives, its piperidinylacetyl substituent sets it apart. Similar compounds include piperidine-based alkaloids like piperine, evodiamine, matrine, berberine, and tetrandine .
Properties
CAS No. |
364384-65-6 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C19H20N2O/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h2-5,8-11H,1,6-7,12-14H2 |
InChI Key |
WKUAHDAAJATNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11040234.png)
![Tetramethyl 5',5',9'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040242.png)

![2-(4,6-dimethylpyrimidin-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11040274.png)
![7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11040282.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11040285.png)
![N-(4-bromobenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B11040287.png)

![8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11040293.png)
![1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11040296.png)
![(1Z)-6-(4-chlorophenyl)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040298.png)

![(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide](/img/structure/B11040304.png)
![4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11040309.png)
